An In-depth Technical Guide to Methyl 3-[3-(aminomethyl)phenyl]propanoate: Chemical Properties and Synthetic Insights
An In-depth Technical Guide to Methyl 3-[3-(aminomethyl)phenyl]propanoate: Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-[3-(aminomethyl)phenyl]propanoate is a substituted aromatic compound incorporating a methyl ester and a primary aminomethyl group. Its bifunctional nature, possessing both a nucleophilic amine and an ester moiety, makes it a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and applications, with a focus on its role as an intermediate in the development of novel therapeutics. While specific data for this compound is limited, this guide will draw upon established chemical principles and data from structurally related molecules to provide a thorough technical overview.
Nomenclature and Structure
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IUPAC Name: Methyl 3-[3-(aminomethyl)phenyl]propanoate
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Molecular Formula: C₁₁H₁₅NO₂
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Molecular Weight: 193.24 g/mol
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Structure:
Physicochemical Properties
| Property | Value (Predicted or from Analogs) | Source |
| Physical State | Likely a liquid or low-melting solid at room temperature | Inferred |
| Boiling Point | > 200 °C (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.[1][2] | Inferred |
| pKa (of the amine) | ~9-10 (Predicted for the primary amine) | Inferred |
Synthesis and Purification
A plausible synthetic route to Methyl 3-[3-(aminomethyl)phenyl]propanoate can be conceptualized starting from commercially available materials. A common strategy would involve the reduction of a nitrile or a related nitrogen-containing functional group.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate.
Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for the reduction of aromatic nitriles.
Step 1: Reduction of Methyl 3-(3-cyanophenyl)propanoate
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To a solution of Methyl 3-(3-cyanophenyl)propanoate (1 equivalent) in a suitable solvent such as methanol or ethanol, add a catalytic amount of Raney nickel.
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Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
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Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
Step 2: Purification
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The crude Methyl 3-[3-(aminomethyl)phenyl]propanoate can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, followed by a small percentage of triethylamine to prevent tailing.
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Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.
Spectroscopic Analysis
Predictive spectroscopic data is provided below, based on the analysis of the compound's functional groups and data from similar structures.
¹H NMR (Proton NMR)
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~7.2-7.4 ppm (m, 4H): Aromatic protons.
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~3.8 ppm (s, 2H): -CH₂-NH₂ (benzylic protons).
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~3.6 ppm (s, 3H): -OCH₃ (methyl ester protons).
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~2.9 ppm (t, 2H): -CH₂- attached to the aromatic ring.
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~2.6 ppm (t, 2H): -CH₂- adjacent to the carbonyl group.
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~1.5-2.0 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).
¹³C NMR (Carbon-13 NMR)
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~173 ppm: C=O (ester carbonyl).
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~140-142 ppm: Aromatic quaternary carbons.
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~128-130 ppm: Aromatic CH carbons.
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~51-52 ppm: -OCH₃ (methyl ester).
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~45-46 ppm: -CH₂-NH₂ (benzylic carbon).
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~35-36 ppm: -CH₂- attached to the aromatic ring.
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~30-31 ppm: -CH₂- adjacent to the carbonyl group.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic) |
| ~1150-1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
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Expected Molecular Ion (M⁺): m/z = 193.
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Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z = 162), loss of the carbomethoxy group (-COOCH₃, m/z = 134), and formation of the aminomethylbenzyl cation (m/z = 106).
Reactivity and Stability
Reactivity of the Aminomethyl Group
The primary aminomethyl group is a key center of reactivity, behaving as a potent nucleophile and a base.[3]
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N-Acylation: Reacts readily with acyl chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form amides.
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N-Alkylation: Can be alkylated using alkyl halides or other electrophilic alkylating agents.
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Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).[3]
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Cyclization Reactions: Can participate in cyclization reactions to form various nitrogen-containing heterocycles.[3]
Caption: Key reactions of the aminomethyl group in Methyl 3-[3-(aminomethyl)phenyl]propanoate.
Stability of the Methyl Propanoate Group
The methyl propanoate moiety is generally stable under neutral and acidic conditions. However, it is susceptible to hydrolysis under basic conditions.
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Hydrolysis: Can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acids or bases. Basic hydrolysis (saponification) is typically faster and irreversible.[1]
Storage and Handling
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Store in a cool, dry, well-ventilated area.
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Keep away from strong oxidizing agents, acids, and bases.
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Inert atmosphere storage is recommended to prevent oxidation and reaction with atmospheric carbon dioxide.
Applications in Drug Discovery
Methyl 3-[3-(aminomethyl)phenyl]propanoate is a valuable scaffold for the synthesis of a diverse range of compounds for biological screening. The presence of two distinct functional groups allows for selective modification, enabling the exploration of structure-activity relationships.
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Scaffold for Library Synthesis: The aminomethyl group can be readily derivatized to generate libraries of amides, sulfonamides, and other functionalized amines.
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Linker Moiety: The propanoate chain can act as a linker to connect the aromatic core to other pharmacophores.
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Bioisosteric Replacement: The aminomethylphenyl moiety can serve as a bioisostere for other aromatic systems in known bioactive molecules.
Conclusion
Methyl 3-[3-(aminomethyl)phenyl]propanoate is a synthetically useful building block with significant potential in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, providing access to novel molecular architectures. While detailed experimental data for this specific compound is not widely published, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of its constituent functional groups and analogous structures. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their synthetic endeavors.
References
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LookChem. methyl 3-amino-3-phenylpropanoate|14898-52-3. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Production and Properties of Methyl Propionate. [Link]
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ChemBK. methyl propanoate. [Link]
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PubChem. Methyl 3-amino-3-phenylpropionate. [Link]
